molecular formula C18H17N3 B6347438 4-(2-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354919-88-2

4-(2-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B6347438
CAS RN: 1354919-88-2
M. Wt: 275.3 g/mol
InChI Key: UHQHMFVFCFNVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, or 4-(2-MP)-6-(4-MP)P-2-A, is an organic compound belonging to the chemical family of pyrimidines. It is an aromatic heterocyclic compound, containing both a pyrimidine ring and a benzene ring. 4-(2-MP)-6-(4-MP)P-2-A has a wide range of applications in scientific research, including its use as a biochemical reagent, a substrate for enzymatic reactions, and a fluorescent probe.

Scientific Research Applications

4-(2-MP)-6-(4-MP)P-2-A has a wide range of applications in scientific research. It can be used as a biochemical reagent, a substrate for enzymatic reactions, and a fluorescent probe. It has been used in the study of enzyme kinetics and the mechanism of enzyme-catalyzed reactions. It has also been used to study protein-ligand interactions, and as a fluorescent probe for the detection of small molecules such as neurotransmitters. Additionally, 4-(2-MP)-6-(4-MP)P-2-A has been used as a fluorescent labeling reagent for the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(2-MP)-6-(4-MP)P-2-A is not well understood. However, it is believed that the compound binds to specific receptors on the surface of cells, triggering a cascade of biochemical reactions that lead to the desired effect. Additionally, the compound may interact with enzymes, altering their activity and resulting in changes in the cellular environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-MP)-6-(4-MP)P-2-A are not well understood. However, studies have shown that the compound has the ability to modulate the activity of certain enzymes and proteins, as well as to bind to specific receptors on the surface of cells. Additionally, the compound has been shown to have an inhibitory effect on the activity of certain enzymes, and to modulate the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of 4-(2-MP)-6-(4-MP)P-2-A in laboratory experiments offers several advantages. The compound is relatively inexpensive and readily available, and it is relatively stable in aqueous solutions. Additionally, the compound can be easily characterized using spectroscopic techniques such as NMR and MS. However, the compound is not very soluble in water, and its solubility can be further reduced by the addition of organic solvents. Additionally, the compound is relatively unstable in the presence of light and air, and is sensitive to acidic and alkaline conditions.

Future Directions

Given its wide range of applications in scientific research, there are many potential future directions for the study of 4-(2-MP)-6-(4-MP)P-2-A. These include further studies into the mechanism of action of the compound, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis and characterization of the compound is needed, as well as studies into its solubility and stability in different solvents and conditions. Finally, further research into the use of the compound as a fluorescent labeling reagent is needed, as well as studies into its potential use as a drug delivery system.

Synthesis Methods

4-(2-MP)-6-(4-MP)P-2-A can be synthesized from two starting materials, 4-methylphenol and 2-methylphenol. The reaction involves condensation of the two phenols via a nucleophilic substitution reaction, followed by a dehydration reaction. The reaction is typically performed in a solvent such as dimethylformamide, and a base such as sodium hydroxide is used to catalyze the reaction. The reaction is typically carried out at a temperature of 80-90°C for several hours. The product is then purified by recrystallization, and can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

properties

IUPAC Name

4-(2-methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12-7-9-14(10-8-12)16-11-17(21-18(19)20-16)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQHMFVFCFNVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

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